1-Acetyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 1-position and a ketone at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pfitzinger reaction, where an isatin derivative reacts with an acetylated amine in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Reduction of the ketone group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-Acetyl-3,4-dihydroquinolin-2(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
1-Acetylquinolin-2(1H)-one: Lacks the dihydro modification.
3,4-Dihydroquinolin-2(1H)-one: Lacks the acetyl group.
Uniqueness
1-Acetyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-acetyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI Key |
BPTHNRODUPKLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.